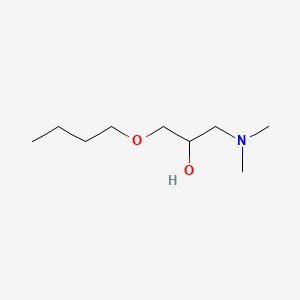
2-Propanol, 1-butoxy-3-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-butoxy-3-(dimethylamino)-: is an organic compound with the molecular formula C9H21NO2 . It is a derivative of propanol, featuring a butoxy group and a dimethylamino group. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-butoxy-3-(dimethylamino)- typically involves the reaction of 2-propanol with butyl bromide in the presence of a base, followed by the introduction of a dimethylamino group. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Propanol, 1-butoxy-3-(dimethylamino)- can undergo oxidation reactions, typically forming ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halides (e.g., HCl, HBr), Alcohols
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 2-Propanol, 1-butoxy-3-(dimethylamino)- is used as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in the development of new compounds.
Biology: In biological research, this compound is used in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals that target specific molecular pathways. Its unique properties allow it to modulate biological activity, making it a candidate for therapeutic research.
Industry: In industrial applications, 2-Propanol, 1-butoxy-3-(dimethylamino)- is used as a solvent in the production of coatings, adhesives, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-Propanol, 1-butoxy-3-(dimethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
- 1-Butoxy-2-propanol
- 1,2-Propylene glycol 1-monobutyl ether
- 2-Hydroxy-3-butoxypropane
- n-Butoxypropanol
Comparison: 2-Propanol, 1-butoxy-3-(dimethylamino)- is unique due to the presence of both butoxy and dimethylamino groups. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity. Compared to similar compounds, it offers enhanced versatility in chemical reactions and broader applications in scientific research .
Properties
CAS No. |
105996-38-1 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-butoxy-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO2/c1-4-5-6-12-8-9(11)7-10(2)3/h9,11H,4-8H2,1-3H3 |
InChI Key |
SDWZQKKODUFTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CN(C)C)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


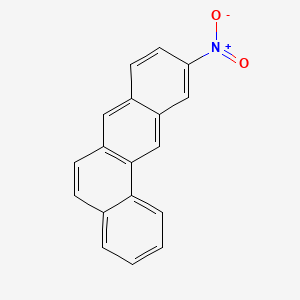

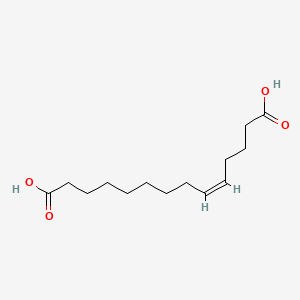

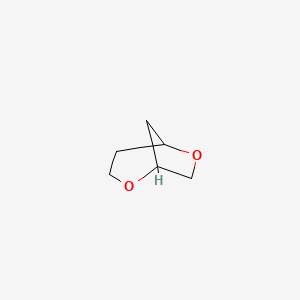
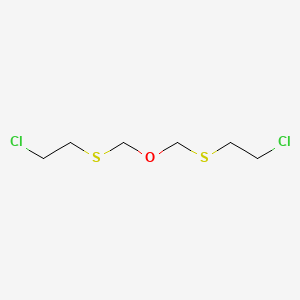

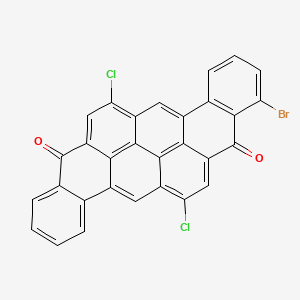
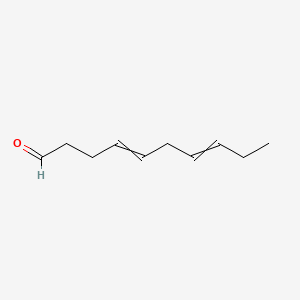

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)


